

A-770041: A Comparative Guide to its Cross-Reactivity with Protein Kinases

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Compound of Interest

Compound Name: A-770041
CAS No.: 1140478-96-1
Cat. No.: B8082437

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the protein kinase inhibitor **A-770041** with other relevant kinase inhibitors, focusing on its cross-reactivity profile. The information is intended to assist researchers in making informed decisions for their experimental designs and drug development projects.

Introduction to A-770041

A-770041 is a potent and selective small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2] Lck plays a crucial role in T-cell signaling, making it an attractive target for immunosuppressive and anti-inflammatory therapies.[1] This guide explores the selectivity of **A-770041** and compares its performance against other kinase inhibitors, supported by experimental data and detailed protocols.

Comparative Analysis of Kinase Inhibition

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent or a research tool. Off-target effects can lead to unforeseen side effects or confounding experimental results. This section provides a quantitative comparison of **A-770041**'s inhibitory activity against a panel of protein kinases, alongside other inhibitors.

A-770041 Cross-Reactivity Profile

A-770041 demonstrates significant selectivity for Lck over other Src family kinases and kinases outside of the Src family.

Table 1: Inhibitory Activity (IC50) of **A-770041** against Src Family Kinases

Kinase	A-770041 IC50 (nM)	Fold Selectivity vs. Lck
Lck	147	1
Fyn	44,100	~300
Src	9,100	~62
Fgr	14,100	~96
Lyn	-	>8
Hck	-	>8

Data compiled from multiple sources.^{[2][3]} The IC50 for Lck was determined in the presence of 1 mM ATP.

Beyond the Src family, **A-770041** has been shown to be highly selective. Studies have indicated that it exhibits over 200-fold selectivity against a panel of approximately 20 serine/threonine and tyrosine kinases, with IC50 values greater than 10 μ M in a CEREP panel of about 70 molecular targets.^{[3][4]}

A KINOMEscan™ binding assay performed at a concentration of 10 μ M showed that **A-770041** binds to a limited number of kinases, further highlighting its selectivity. The results are typically reported as "percent of control," where a lower percentage indicates stronger binding. While not providing a precise IC50, this data offers a broad overview of potential off-target interactions at a high concentration.

Comparison with Alternative Kinase Inhibitors

To provide a comprehensive understanding of **A-770041**'s performance, its selectivity profile is compared with other well-characterized kinase inhibitors that also target Lck or have a broader activity profile.

Table 2: Comparative Kinase Inhibition Profiles (IC50 in nM)

Kinase	A-770041	Nintedanib	Dasatinib	Saracatinib (AZD0530)
Lck	147	22	~1	4-10
Src	9,100	Inhibits	<1	2.7
Fyn	44,100	-	<1	4-10
Lyn	-	Inhibits	<1	4-10
Abl	-	-	<1	30
PDGFR α	-	27	28	-
PDGFR β	-	19	28	-
VEGFR2	-	21	16	-
FGFR1	-	69	-	-

This table is a compilation of data from multiple sources and assays; direct comparison should be made with caution. Dashes indicate that data was not readily available in the searched sources.

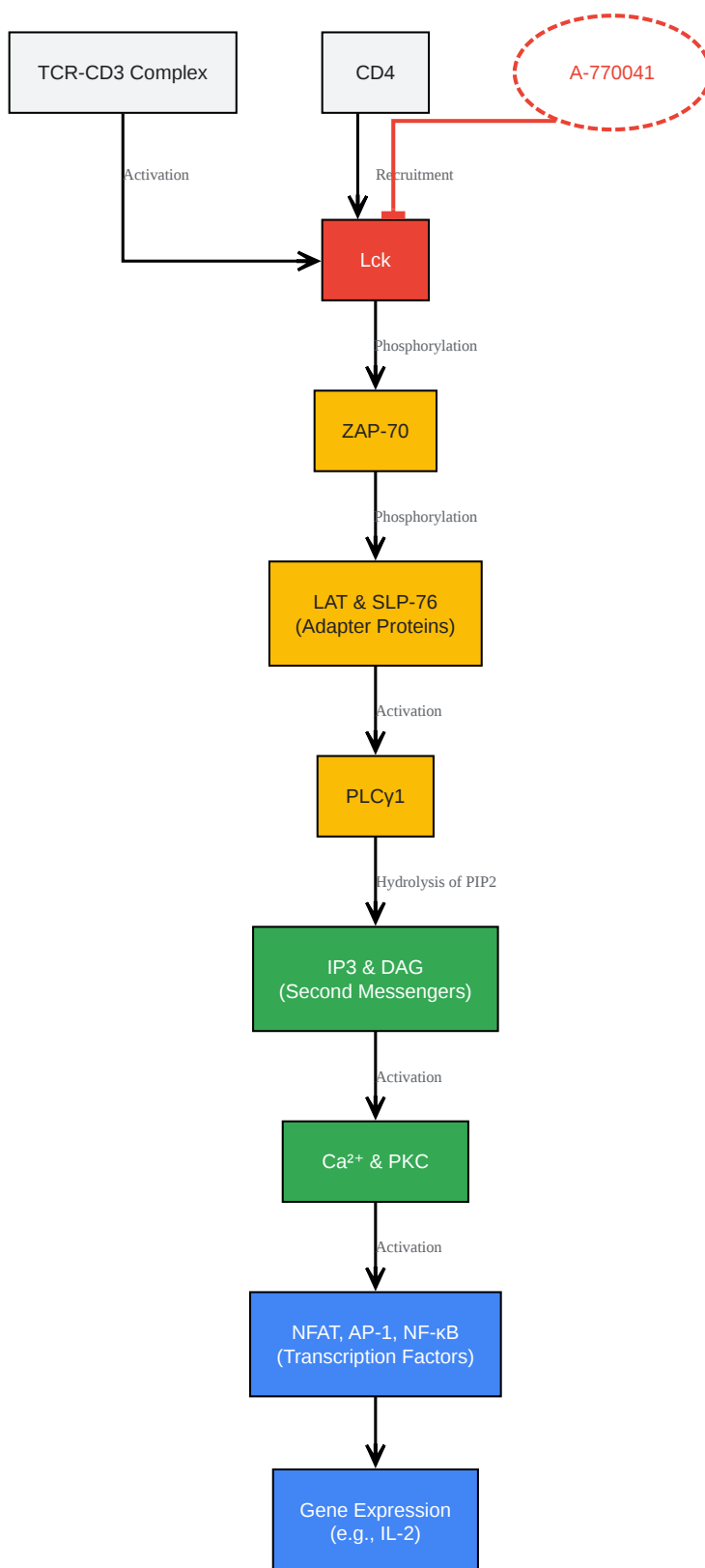
Nintedanib is a multi-target tyrosine kinase inhibitor that, in addition to Lck, also potently inhibits VEGFR, FGFR, and PDGFR.[5] Its IC50 for Lck is significantly lower than that of **A-770041**, indicating higher potency but a much broader spectrum of activity.[5]

Dasatinib is a potent, orally available dual Src/Abl inhibitor.[6] It demonstrates very high potency against Lck and other Src family kinases, as well as Abl kinase.[7][8] However, it is a promiscuous inhibitor, binding to a large number of tyrosine and serine/threonine kinases.[7][8]

Saracatinib (AZD0530) is another potent Src family kinase inhibitor with high affinity for c-Src, Lck, and other members.^{[9][10][11]} It also inhibits Abl kinase, though to a lesser extent than Src family kinases.^{[6][9]}

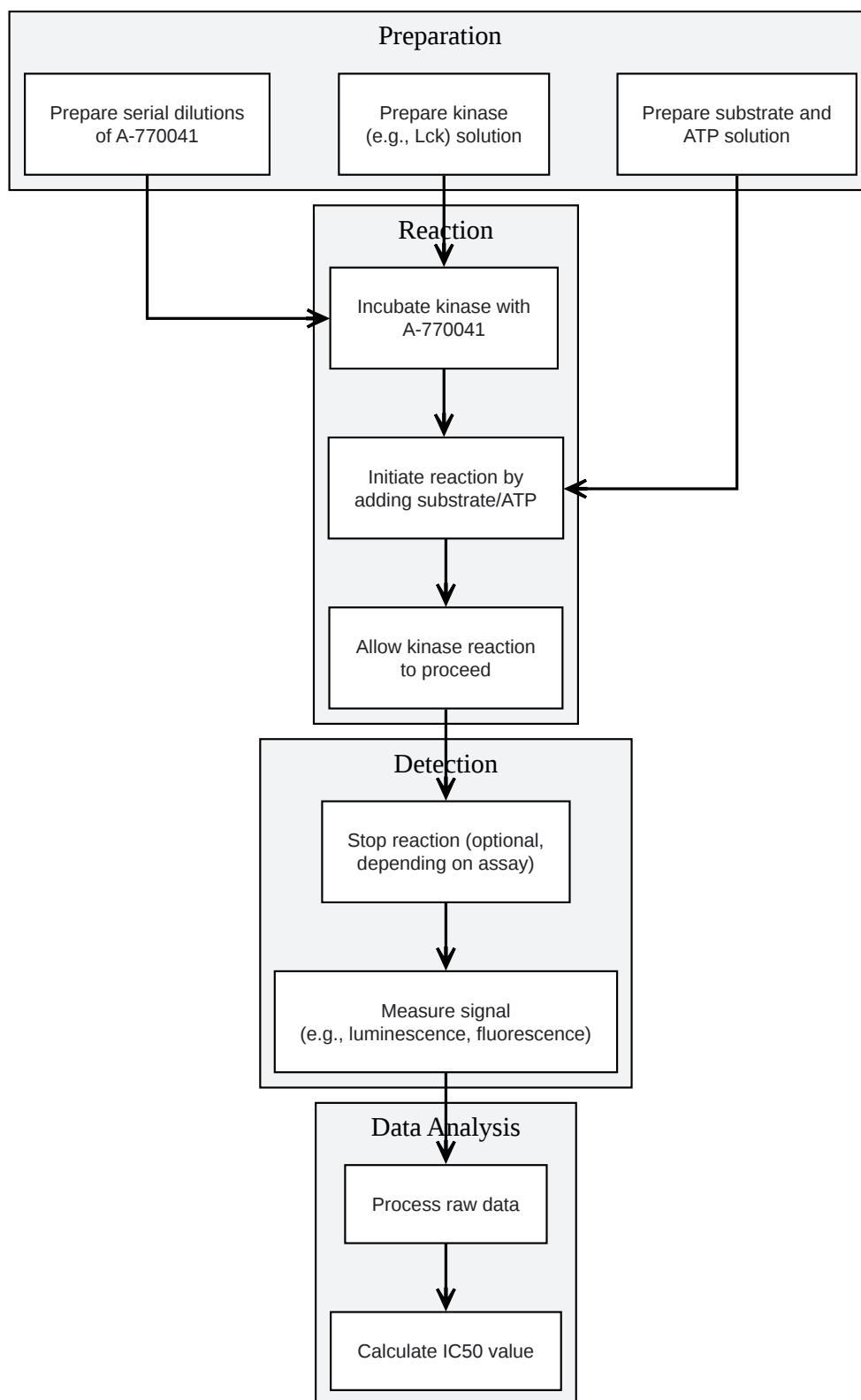
Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the context of **A-770041**'s activity and the methods used for its characterization, the following diagrams are provided.



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Caption: Simplified Lck signaling pathway in T-cell activation, inhibited by **A-770041**.



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Caption: General experimental workflow for determining the IC₅₀ of a kinase inhibitor.

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide, providing a basis for reproducibility and further investigation.

In Vitro Kinase Inhibition Assay for IC50 Determination

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of **A-770041** against a target kinase, such as Lck. Assays like ADP-Glo™ or LanthaScreen™ are commonly used.

Objective: To quantify the potency of **A-770041** in inhibiting the enzymatic activity of a specific protein kinase.

Materials:

- Recombinant human Lck enzyme
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- ATP (at a concentration around the K_m for the kinase, e.g., 1 mM for Lck)[2]
- Suitable peptide substrate for Lck
- **A-770041** stock solution in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
- 384-well microplates
- Plate reader capable of luminescence detection

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **A-770041** in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions. Further dilute the compound in the kinase buffer.
- **Reaction Setup:**

- Add a small volume (e.g., 2.5 μ L) of the diluted **A-770041** or DMSO (as a control) to the wells of a 384-well plate.
- Add the kinase solution (e.g., 2.5 μ L of a 2x concentrated Lck solution) to each well.
- Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Reaction Initiation:
 - Initiate the kinase reaction by adding the substrate and ATP mixture (e.g., 5 μ L of a 2x concentrated solution).
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Detection:
 - Stop the kinase reaction and measure the amount of product formed (or ATP consumed) according to the manufacturer's instructions for the chosen detection assay (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent and incubate).
 - Read the luminescence signal using a plate reader.
- Data Analysis:
 - Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan™ Competition Binding Assay

This method provides a broad assessment of a compound's binding affinity to a large panel of kinases.

Objective: To profile the selectivity of **A-770041** by measuring its binding to a wide array of protein kinases.

Principle: The assay is based on a competition binding format. A test compound (**A-770041**) competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified, typically using qPCR for a DNA tag linked to the kinase. A low amount of bound kinase indicates strong competition from the test compound.

General Procedure:

- A panel of human kinases, each tagged with a unique DNA barcode, is used.
- The test compound (**A-770041**) is incubated with the kinase and an immobilized ligand in a multi-well plate.
- After an incubation period to reach equilibrium, unbound kinase is washed away.
- The amount of kinase remaining bound to the immobilized ligand is measured by quantifying the attached DNA tag using qPCR.
- The results are expressed as a percentage of the DMSO control, where 100% represents no inhibition of binding and a lower percentage indicates stronger binding of the test compound.

Conclusion

A-770041 is a highly selective inhibitor of Lck, demonstrating significantly lower potency against other Src family kinases and a clean profile against a broader range of kinases. When compared to multi-kinase inhibitors like nintedanib and dasatinib, **A-770041** offers a more targeted approach for studying Lck function, which can be advantageous in reducing off-target effects in both cellular and in vivo models. For researchers requiring potent pan-Src or multi-kinase inhibition, alternatives such as dasatinib or saracatinib may be more suitable. The choice of inhibitor should be guided by the specific research question and the desired selectivity profile. The experimental protocols provided herein offer a foundation for further comparative studies and inhibitor characterization.

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